4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one 4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1111236-51-1
VCID: VC6332326
InChI: InChI=1S/C23H16F2N4OS/c24-17-10-8-15(9-11-17)13-28-21(30)19-6-1-2-7-20(19)29-22(28)26-27-23(29)31-14-16-4-3-5-18(25)12-16/h1-12H,13-14H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F
Molecular Formula: C23H16F2N4OS
Molecular Weight: 434.46

4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

CAS No.: 1111236-51-1

Cat. No.: VC6332326

Molecular Formula: C23H16F2N4OS

Molecular Weight: 434.46

* For research use only. Not for human or veterinary use.

4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 1111236-51-1

Specification

CAS No. 1111236-51-1
Molecular Formula C23H16F2N4OS
Molecular Weight 434.46
IUPAC Name 4-[(4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C23H16F2N4OS/c24-17-10-8-15(9-11-17)13-28-21(30)19-6-1-2-7-20(19)29-22(28)26-27-23(29)31-14-16-4-3-5-18(25)12-16/h1-12H,13-14H2
SMILES C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₃H₁₆F₂N₄OS, with a molecular weight of 434.46 g/mol. Its IUPAC name reflects the integration of a quinazolinone scaffold substituted at the 1- and 4-positions with thioether-linked fluorobenzyl groups. Key structural elements include:

  • A quinazolin-5(4H)-one core, providing a planar aromatic system.

  • A 1,2,4-triazolo[4,3-a]quinazoline fusion, introducing nitrogen-rich heterocyclic character.

  • 4-Fluorobenzyl and 3-fluorobenzylthio substituents, enhancing lipophilicity and potential target interactions.

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
CAS No.1111236-51-1
Molecular FormulaC₂₃H₁₆F₂N₄OS
Molecular Weight434.46 g/mol
IUPAC Name4-[(4-Fluorophenyl)methyl]-1-[(3-fluorophenyl)methylsulfanyl]- triazolo[4,3-a]quinazolin-5-one
SMILES NotationC1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F

Synthesis and Reaction Pathways

Compound ClassTarget PathogensMIC Range (µg/mL)Key Structural Features
Fluoroquinolone hybridsE. coli, S. aureus, P. aeruginosa0.12–1.95Fluorobenzyl, triazole core
4-Amino-1,2,4-triazolesB. subtilis, P. mirabilis5–22Amino substituents, aryl groups

Anti-Inflammatory and Anticancer Prospects

Although direct data for this compound are lacking, related triazoloquinazolinones show:

  • COX-2 Inhibition: Suppression of prostaglandin synthesis in murine models .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cell lines (IC₅₀: 2–10 µM) .

Analytical Characterization

Spectroscopic Profiling

Rigorous characterization ensures structural fidelity and purity:

  • NMR Spectroscopy: ¹H and ¹³C NMR resolve proton environments and carbon frameworks, confirming substituent positions.

  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.46).

  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

Table 3: Characterization Techniques and Outcomes

TechniqueKey Observations
¹H NMRδ 7.2–8.1 (aromatic protons), δ 4.5 (SCH₂)
¹³C NMRδ 160–165 (C=O), δ 115–135 (aromatic carbons)
HRMS[M+H]⁺ = 435.46 (calculated: 435.46)

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